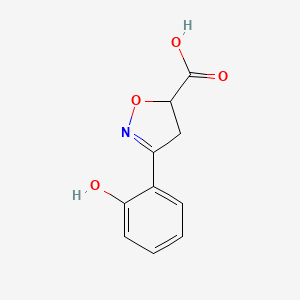
3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid
描述
3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring
作用机制
Target of Action
Related compounds such as 3-phenylpropionic acid have been found to interact with theAryl Hydrocarbon Receptor (AhR) signaling pathway . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
Similar compounds like 3-phenylpropionic acid have been shown to enhance the intestinal epithelial barrier function by activating the ahr signaling pathway . This activation leads to a series of intracellular events, resulting in changes in gene expression and cellular function .
Biochemical Pathways
The activation of the ahr signaling pathway by similar compounds can influence various biochemical pathways related to immune response, cell cycle regulation, and xenobiotic metabolism .
Result of Action
Activation of the ahr signaling pathway by similar compounds has been associated with enhanced intestinal epithelial barrier function . This could potentially protect against intestinal invasion by pathogens and exposure to food antigens and toxins .
生化分析
Biochemical Properties
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes involved in metabolic pathways, such as pyruvate carboxylase and benzoylformate decarboxylase . These interactions are essential for the compound’s role in biochemical processes, influencing the activity and function of these enzymes. Additionally, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can act as a substrate for certain microbial strains, further highlighting its importance in biochemical reactions .
Cellular Effects
The effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in cholesterol efflux and oxidative stress response . These effects are crucial for maintaining cellular homeostasis and preventing pathological conditions. Moreover, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can impact the formation of foam cells, which are associated with atherosclerosis .
Molecular Mechanism
The molecular mechanism of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to activate the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a role in enhancing intestinal epithelial barrier function . Additionally, 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can inhibit the expression of certain proteins, such as c-Fos, which is involved in inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may undergo degradation over extended periods . Long-term exposure to 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity
Dosage Effects in Animal Models
The effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing intestinal barrier function and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular homeostasis . Understanding the dosage-dependent effects of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is crucial for determining its safe and effective use in preclinical studies.
Metabolic Pathways
3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as pyruvate carboxylase and benzoylformate decarboxylase, which are essential for its metabolic processing . These interactions can influence metabolic flux and the levels of various metabolites. Additionally, the compound’s involvement in microbial metabolism highlights its role in broader biochemical networks .
Transport and Distribution
The transport and distribution of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with transporters involved in the uptake and distribution of phenylpropionic acid derivatives . These interactions are crucial for determining the compound’s localization and accumulation within different cellular compartments and tissues.
Subcellular Localization
The subcellular localization of 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydroxylamine to form an oxime, which is then cyclized to form the isoxazole ring. The carboxylic acid group can be introduced through subsequent reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反应分析
Types of Reactions
3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
相似化合物的比较
Similar Compounds
2-Hydroxyphenylacetic acid: Similar in structure but lacks the isoxazole ring.
Phenylboronic acid: Contains a phenyl group and boronic acid but differs in functional groups and reactivity.
Uniqueness
3-(2-hydroxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to the presence of both the isoxazole ring and the carboxylic acid group
属性
IUPAC Name |
3-(2-hydroxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-8-4-2-1-3-6(8)7-5-9(10(13)14)15-11-7/h1-4,9,12H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDPLMQZUFGNIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=CC=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425471 | |
| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712347-85-8 | |
| Record name | 3-(2-Hydroxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


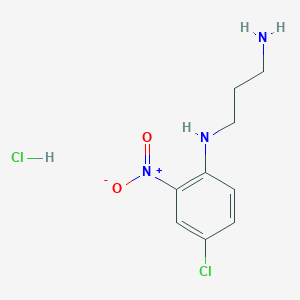
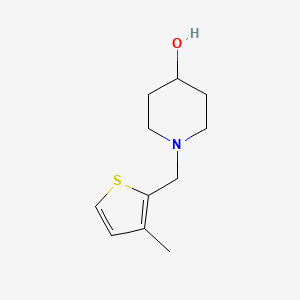


![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)
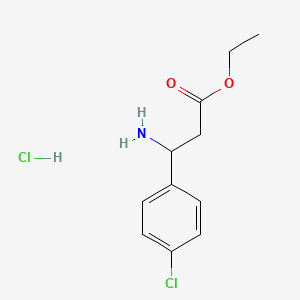
![N-[(2,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B1364047.png)
![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)
![1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B1364049.png)
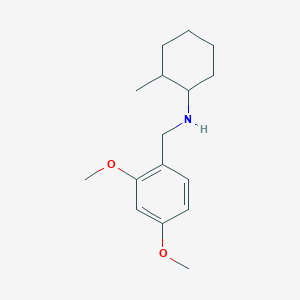

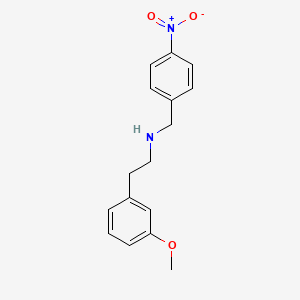
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
